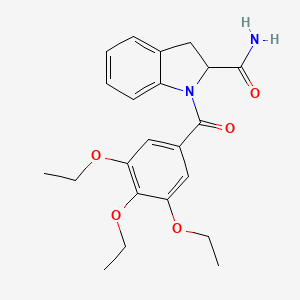![molecular formula C21H24FN7O B2354530 3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one CAS No. 2379949-34-3](/img/structure/B2354530.png)
3-[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . They have wide range of applications as synthetic intermediates and promising pharmaceuticals .
Synthesis Analysis
The synthetic design for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine involves primarily four routes . Route a involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by the ability of hydrogen bond accepting and donating characteristics, which makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid catalysis leads to the formation of the triazole ring on thiadiazole .Wissenschaftliche Forschungsanwendungen
Antagonist Activity in Serotonin Receptors
A study by Watanabe et al. (1992) explored the synthesis of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives, including compounds similar to the one , for their 5-HT2 (serotonin) antagonist activity. It was found that these compounds displayed potent 5-HT2 antagonist activity without significant alpha 1 antagonist activity. The compound showed central 5-HT2 receptor antagonism at approximately 1/30 the potency of a known drug, ritanserin (Watanabe et al., 1992).
Androgen Receptor Downregulation for Prostate Cancer
Bradbury et al. (2013) described the discovery of a small-molecule androgen receptor downregulator, AZD3514, for the treatment of advanced prostate cancer. The study involved modifying the basic structure of a previously described lead compound by reducing the triazolopyridazine moiety, which led to AZD3514, a clinical candidate evaluated in a Phase I clinical trial (Bradbury et al., 2013).
Anti-Diabetic Applications
Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and evaluated them for their potential as anti-diabetic medications. These compounds were assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition capabilities, a significant mechanism in diabetes management. The compounds showed strong inhibition potential and exhibited antioxidant and insulinotropic activity up to 99% (Bindu et al., 2019).
Positive Inotropic Activity
A study by Wu et al. (2012) focused on synthesizing derivatives bearing piperazine and 1,4-diazepane moieties for positive inotropic activity, which is beneficial in heart failure treatment. They found that most derivatives exhibited in vitro positive inotropic activity superior to the existing drug, milrinone (Wu et al., 2012).
Antimicrobial and Antiviral Properties
A variety of studies have reported the synthesis and evaluation of similar compounds for their antimicrobial and antiviral properties. These include the work of Aggarwal et al. (2019) on bis-1,2,4-triazolo[4,3-b]pyridazines (Aggarwal et al., 2019), and Shamroukh and Ali (2008) on triazolo[4,3-b]pyridazine derivatives for their anti-HAV (Hepatitis-A virus) activity (Shamroukh & Ali, 2008).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]piperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN7O/c22-16-5-1-4-15(14-16)20-25-24-18-7-8-19(26-29(18)20)28-11-3-10-27(12-13-28)17-6-2-9-23-21(17)30/h1,4-5,7-8,14,17H,2-3,6,9-13H2,(H,23,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVSPRBLCUVLLT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC(=CC=C5)F)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate](/img/structure/B2354448.png)
![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)

![2-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2354453.png)

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)

![4-[(2-Cyanophenyl)carbamoyl]butanoic acid](/img/structure/B2354464.png)
![2-Chloro-1-[4-(3-methylsulfonylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2354465.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)

![2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2354468.png)
